molecular formula C15H30O7P2 B142245 phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate CAS No. 127231-62-3

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate

Cat. No.: B142245
CAS No.: 127231-62-3
M. Wt: 384.34 g/mol
InChI Key: DJYAAXRYOPSPFW-AYYGCFCKSA-N
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Description

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate is a chemical compound with the molecular formula C15H28O7P2. It is a derivative of farnesyl pyrophosphate, which is an intermediate in the biosynthesis of terpenes and terpenoids. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of sterols and carotenoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate typically involves the hydrogenation of farnesyl pyrophosphate. The reaction is carried out under mild conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a precursor for various terpenoids.

    Biology: The compound is studied for its role in cellular signaling pathways and its involvement in the biosynthesis of essential biomolecules.

    Medicine: Research focuses on its potential therapeutic applications, including its role in the treatment of diseases related to cholesterol metabolism and bone resorption.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate involves its participation in the mevalonate pathway, a crucial metabolic pathway for the synthesis of isoprenoids. The compound acts as a substrate for various enzymes, leading to the production of sterols, dolichols, and other important biomolecules. It also plays a role in the regulation of cholesterol homeostasis and cell signaling .

Comparison with Similar Compounds

Uniqueness: phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. Its hydrogenated form makes it less reactive compared to its parent compound, farnesyl pyrophosphate, allowing for selective reactions and applications in various fields .

Properties

CAS No.

127231-62-3

Molecular Formula

C15H30O7P2

Molecular Weight

384.34 g/mol

IUPAC Name

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate

InChI

InChI=1S/C15H30O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,11,14H,5-6,8-10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b15-11+/t14-/m0/s1

InChI Key

DJYAAXRYOPSPFW-AYYGCFCKSA-N

Isomeric SMILES

C[C@H](CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C(C)C

SMILES

CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C

Canonical SMILES

CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C

Synonyms

6,7-dihydrofarnesyl pyrophosphate
6,7-dihydrofarnesyl pyrophosphate, ((7S)-trans) isome

Origin of Product

United States

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